(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chiral compound characterized by the presence of a bromine atom on a phenyl ring and a trifluoromethyl group attached to an ethylamine backbone. Its molecular formula is CHBrClFN, and it has a molecular weight of approximately 290.51 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which makes it suitable for various applications in scientific research and industrial processes.
The structure of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride includes:
The biological activity of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is primarily linked to its interactions with enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity towards biological targets. This compound may influence various biochemical pathways due to its structural features that allow for effective molecular recognition .
The synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves:
In an industrial context, similar synthetic routes are employed but optimized for scale. Continuous flow reactors and automated systems may be utilized to improve efficiency and yield during production.
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride finds applications in:
Research into the interaction of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride with biological targets has shown that its trifluoromethyl group contributes significantly to its binding characteristics. This compound may modulate enzyme activities or receptor functions through specific interactions facilitated by its unique structural attributes .
Several compounds share structural similarities with (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (R)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | CHBrClFN | Enantiomer with different biological activity |
| 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Lacks hydrochloride; different solubility properties |
| 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Bromine at 4-position alters electronic properties |
The uniqueness of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride lies in its specific chiral configuration and the combination of bromine and trifluoromethyl groups. These features provide distinct electronic characteristics that enhance its utility in both chemical synthesis and biological applications compared to similar compounds .
The compound is classified as a secondary amine with a trifluoromethyl group and a brominated aromatic ring. Its IUPAC name is 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, reflecting the substituents on the ethanamine backbone. The molecular formula C₈H₈BrClF₃N (molecular weight: 290.51 g/mol) confirms the presence of bromine, chlorine, and fluorine atoms. The (S)-enantiomer is distinguished by its specific spatial arrangement at the chiral center, as indicated by the Cahn-Ingold-Prelog priority rules.
Key structural identifiers include:
The crystalline solid exhibits a purity of ≥95% under standard storage conditions (room temperature, inert atmosphere).
Organofluorine chemistry emerged in the 19th century with Alexander Borodin’s pioneering work on halogen exchange reactions. The synthesis of fluorinated compounds gained momentum during World War II, driven by the Manhattan Project’s demand for uranium hexafluoride (UF₆) and corrosion-resistant fluoropolymers. Industrial methods like the Schiemann reaction (diazonium tetrafluoroborate decomposition) and halogen exchange (e.g., Cl → F substitution using KF) became foundational for producing fluoroaromatics.
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride exemplifies modern applications of these historical techniques. Its synthesis likely involves stereoselective halogen exchange or asymmetric catalysis, reflecting advancements in controlling chirality during fluorination.
Trifluoromethylated amines are prized for their ability to modulate lipophilicity, metabolic stability, and bioavailability in drug candidates. The trifluoromethyl group’s strong electron-withdrawing nature reduces amine basicity, making it a non-basic amide surrogate in pharmaceuticals.
Recent synthetic breakthroughs, such as the umpolung strategy using (Me₄N)SCF₃ and AgF, enable efficient N-trifluoromethylation under mild conditions. These methods tolerate diverse functional groups, facilitating late-stage modifications of complex molecules. For example, the compound’s bromophenyl moiety allows further cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing its utility in medicinal chemistry.
| Method | Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Halogen Exchange | KF, Cu catalysts | 60–80 | Moderate | |
| Umpolung Strategy | (Me₄N)SCF₃, AgF | 85–98 | High | |
| Asymmetric Hydrogenation | Chiral Ru complexes | 70–90 | High (er >90:10) |
The (S)-configuration at the chiral center critically influences the compound’s interactions with biological targets. Enantioselective synthesis methods, such as cinchona alkaloid-catalyzed isomerization or biocatalytic N–H carbene insertion, achieve high enantiomeric excess (er >90:10).
The (R)-enantiomer (CAS: 878408-46-9) shares the same molecular formula but exhibits distinct physicochemical and pharmacological profiles. For instance, enantiomers may bind differentially to enzymes or receptors, affecting potency and toxicity.
The retrosynthetic analysis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride reveals multiple strategic disconnections that can guide synthetic planning. The primary retrosynthetic approaches center on the formation of the stereogenic carbon center bearing both the trifluoromethyl group and the amine functionality [1] [2].
The reductive amination approach represents a fundamental disconnection wherein the target molecule is derived from the corresponding trifluoromethyl ketone through stereoselective reduction of the intermediate imine. This strategy leverages the well-established chemistry of trifluoromethyl ketones and allows for the introduction of stereochemical control through chiral reducing agents or catalysts [3] [4].
The Grignard approach involves the nucleophilic addition of aryl Grignard reagents to chiral trifluoromethyl imine intermediates. This methodology has been demonstrated to provide high diastereoselectivity when employing Ellman's tert-butylsulfinyl imine auxiliary, with the chiral auxiliary effectively directing the facial selectivity of the nucleophilic addition [5] [6].
Asymmetric alkylation strategies focus on the stereoselective formation of the carbon-nitrogen bond through the reaction of chiral enolate equivalents with electrophilic trifluoromethyl-containing reagents. This approach requires sophisticated chiral auxiliary systems to achieve high levels of stereochemical control [7] [8].
The carbene insertion methodology represents an emerging approach wherein trifluoromethyl diazo compounds undergo enantioselective nitrogen-hydrogen insertion reactions catalyzed by engineered metalloprotein systems. This biocatalytic approach has shown remarkable potential for accessing enantioenriched α-trifluoromethyl amines with excellent selectivity [2].
Direct fluoroalkylation of amines provides the most straightforward retrosynthetic disconnection, involving the nucleophilic displacement of suitable leaving groups by trifluoromethyl anions or the electrophilic introduction of trifluoromethyl groups onto amine substrates [1] [9].
Chiral auxiliary approaches have emerged as the most reliable methods for achieving high levels of stereoselectivity in the synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. The Ellman tert-butylsulfinyl imine auxiliary has proven particularly effective for controlling the stereochemical outcome of nucleophilic additions to trifluoromethyl imines [5] [6].
The mechanistic basis for the high diastereoselectivity observed with sulfinyl imine auxiliaries involves the formation of a chelated transition state wherein the approaching nucleophile is directed to the si-face of the imine carbon. The bulky tert-butyl group effectively blocks approach from the re-face, resulting in excellent facial selectivity [6]. Typical conditions involve the treatment of the sulfinyl imine with aryl lithium or Grignard reagents at low temperatures, typically ranging from -78°C to 0°C [5].
The synthesis begins with the condensation of 3-bromobenzaldehyde with (R)-tert-butylsulfinamide in the presence of titanium(IV) ethoxide to generate the corresponding sulfinyl imine. Subsequent treatment with trifluoromethyl-containing nucleophiles, such as the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane), provides the desired trifluoromethyl amine precursor with high diastereoselectivity [5] [6].
The removal of the chiral auxiliary is typically accomplished through acidic methanolysis, providing the free amine which can be subsequently converted to the hydrochloride salt. This approach consistently delivers enantiomeric excesses in the range of 85-95% with chemical yields of 70-85% [5] [6].
Catalytic asymmetric methodologies offer significant advantages in terms of atom economy and scalability compared to stoichiometric chiral auxiliary approaches. The asymmetric hydrogenation of trifluoromethyl imines has been extensively developed using both organometallic and organocatalytic systems [3] [10].
Transition metal-catalyzed asymmetric hydrogenation employs chiral phosphine ligands in conjunction with rhodium or ruthenium complexes. The BINAP ligand system has shown particular promise for the reduction of aromatic trifluoromethyl imines, providing enantiomeric excesses of 89-95% under mild conditions [3] [10]. The reaction typically proceeds at room temperature to 50°C under hydrogen pressures of 1-3 atmospheres.
Organocatalytic approaches have gained prominence due to their operational simplicity and the absence of transition metals. The asymmetric isomerization of trifluoromethyl imines catalyzed by modified cinchona alkaloids represents a particularly elegant approach [3]. The reaction involves the 1,3-proton shift of N-benzyl trifluoromethyl imines to provide the corresponding enantioenriched amines.
The key to success in organocatalytic isomerization lies in the development of highly active catalyst systems that can operate under mild conditions. The dihydroquinine-derived catalyst DHQ-7f has demonstrated exceptional activity and selectivity, enabling the isomerization of both aryl and alkyl trifluoromethyl imines with enantiomeric excesses of 82-90% [3].
Biocatalytic approaches utilizing engineered cytochrome c variants have emerged as a powerful tool for the asymmetric synthesis of α-trifluoromethyl amines. The engineered enzymes catalyze the enantioselective insertion of trifluoromethyl carbenes into nitrogen-hydrogen bonds, providing access to chiral trifluoromethyl amines with excellent selectivity [2]. This methodology represents the first example of biocatalytic carbene insertion with acceptor-acceptor carbene donors.
Resolution techniques remain important for accessing enantiomerically pure (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, particularly when asymmetric synthesis is not feasible or economically viable. Classical resolution through diastereomeric salt formation represents the most widely applied approach [11] [12] [13].
The resolution process typically involves the treatment of racemic amine with enantiomerically pure resolving agents such as tartaric acid derivatives, mandelic acid, or other chiral carboxylic acids. The resulting diastereomeric salts exhibit different solubility properties, allowing for their separation through fractional crystallization [11] [12].
The choice of resolving agent is critical for achieving efficient separation. Screening studies typically evaluate multiple resolving agents to identify the optimal combination that provides both high resolution efficiency and practical crystallization behavior. The resolution of fluorinated amines often requires specialized resolving agents that can accommodate the unique electronic and steric properties of the trifluoromethyl group [14] [15].
Supercritical fluid extraction has emerged as an alternative resolution technique, particularly for compounds where traditional crystallization methods are ineffective. The use of supercritical carbon dioxide as the extraction medium provides environmental advantages and can achieve high resolution efficiency for certain fluorinated amine systems [16].
Chromatographic resolution using chiral stationary phases represents another important approach, particularly for analytical-scale separations and process development. The development of specialized chiral stationary phases optimized for fluorinated compounds has significantly improved the efficiency of chromatographic resolution methods [12].
Industrial scale production of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride requires careful optimization of multiple process parameters to achieve the desired balance of yield, selectivity, and economic viability. Temperature control represents one of the most critical parameters, as the stability of trifluoromethyl-containing intermediates can be compromised at elevated temperatures [17] [18].
The optimal temperature range for industrial processes typically falls between 60-80°C, which provides sufficient reaction rate while maintaining the integrity of sensitive intermediates. Temperature excursions beyond this range can lead to decomposition of trifluoromethyl groups or epimerization of the stereogenic center [17] [18].
Reaction time optimization balances the need for complete conversion with the minimization of side reactions. Industrial processes typically operate with reaction times of 4-8 hours, which allows for adequate conversion while preventing the accumulation of unwanted byproducts [17] [18].
Catalyst loading represents a critical economic parameter, as many of the catalysts used in asymmetric synthesis are expensive. Industrial processes typically employ catalyst loadings of 0.5-2 mol%, which provides adequate catalytic activity while maintaining economic viability [18] [19].
Solvent selection plays a crucial role in both reaction efficiency and downstream processing. The combination of toluene and methanol has proven effective for many industrial processes, providing good solubility for reactants while facilitating product isolation [18] [19].
Pressure considerations are particularly important for processes involving gaseous reagents or products. Most industrial processes operate at pressures of 1-3 atmospheres, which provides adequate driving force for gas-liquid reactions while maintaining safety margins [18] [19].
The implementation of green chemistry principles in the industrial synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride has become increasingly important due to regulatory requirements and economic pressures. Atom economy represents a fundamental metric for evaluating the environmental impact of synthetic processes [20] [21].
Traditional synthetic routes typically achieve atom economies of 45-55%, largely due to the use of stoichiometric reagents and protecting groups. Green chemistry approaches have improved atom economies to 75-85% through the development of more efficient catalytic processes and the elimination of unnecessary protecting groups [20] [21].
The E-factor, which measures the ratio of waste generated to product formed, has been significantly reduced through process optimization. Traditional routes typically generate E-factors of 15-25, while optimized green chemistry processes achieve E-factors of 5-10 [20] [21].
Solvent recovery and recycling represent major opportunities for reducing the environmental impact of industrial processes. Advanced distillation and extraction techniques have enabled solvent recovery rates of 85-95%, compared to 60-70% for traditional processes [20] [21].
Catalyst recycling has emerged as an important green chemistry strategy, particularly for processes employing expensive transition metal catalysts. The development of heterogeneous catalysts and improved catalyst recovery techniques has enabled catalyst recycling for 3-5 cycles without significant loss of activity [20] [21].
Energy consumption reduction has been achieved through process intensification and the use of alternative energy sources. The implementation of microwave heating and other advanced heating methods has reduced energy consumption by 30-40% compared to traditional thermal processes [20] [21].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride and related fluorinated amines. The unique heating mechanism of microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times and improved yields [22] [23] [24].
The application of microwave heating to trifluoroethylamine synthesis has demonstrated remarkable efficiency improvements. Reactions that typically require several hours under conventional heating conditions can be completed in 10-30 minutes under microwave irradiation [22] [23]. This dramatic reduction in reaction time is attributed to the rapid heating of polar intermediates and the elimination of thermal gradients within the reaction mixture.
Microwave-assisted nucleophilic substitution reactions have proven particularly effective for the synthesis of fluorinated amines. The selective displacement of fluorine atoms from pentafluorophenyl substrates by primary amines occurs with high efficiency under microwave conditions, providing yields of 70-95% in reaction times of 10-30 minutes [22] [25].
The enhanced reaction rates observed under microwave conditions are believed to result from the direct heating of polar molecules and ions, leading to more efficient energy transfer compared to conventional heating methods. This selective heating mechanism is particularly beneficial for reactions involving fluorinated substrates, which often exhibit enhanced microwave absorption due to their polar nature [23] [24].
Process optimization for microwave-assisted synthesis requires careful consideration of power settings, temperature control, and reaction vessel design. The use of sealed reaction vessels allows for reactions to be conducted above the normal boiling point of solvents, further accelerating reaction rates [23] [24].
Flow chemistry has revolutionized the synthesis of trifluoromethyl-containing compounds by providing precise control over reaction conditions and enabling continuous processing. The application of flow chemistry to the synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride offers significant advantages in terms of safety, scalability, and process efficiency [18] [21] [26].
The continuous flow synthesis of trifluoroethylamine has been demonstrated using microreactor technology, where the reaction proceeds through a two-step process involving the initial formation of an intermediate followed by its conversion to the final product. The use of microreactors provides excellent heat and mass transfer characteristics, enabling precise temperature control and rapid reaction times [18] [26].
Flow chemistry enables the safe handling of hazardous reagents and intermediates through the use of small reaction volumes and continuous processing. This is particularly important for trifluoromethyl chemistry, where many reagents are toxic or unstable under conventional batch conditions [18] [21].
The scalability of flow chemistry processes has been demonstrated through the development of continuous manufacturing platforms capable of producing kilogram quantities of fluorinated amines. The modular nature of flow chemistry equipment allows for rapid scale-up by operating multiple reactors in parallel [18] [21].
Temperature and pressure control in flow chemistry systems enables reactions to be conducted under optimal conditions throughout the process. The precise control of residence time allows for the optimization of reaction kinetics while minimizing side reactions [18] [21].
The integration of analytical monitoring systems with flow chemistry platforms enables real-time process optimization and quality control. In-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide immediate feedback on reaction progress and product quality [18] [21].
Solid-phase synthesis has emerged as a valuable approach for the preparation of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, particularly for library synthesis and process development applications. The immobilization of substrates or reagents on solid supports provides unique advantages in terms of purification and isolation [27] [28] [29].
The development of fluorinated solid-phase synthesis protocols has required the creation of specialized linker systems that are compatible with the unique properties of trifluoromethyl groups. Fluorous solid-phase extraction represents a particularly innovative approach, where fluorous tags are used to facilitate the separation of fluorinated products from reaction mixtures [28] [30].
Solid-phase peptide synthesis strategies have been adapted for the synthesis of fluorinated amino acids and their derivatives. The use of Fmoc-protected fluorinated amino acids as building blocks enables the construction of complex fluorinated peptide sequences with high efficiency [27] [31].
The application of solid-phase synthesis to fluorinated amine chemistry has required the development of specialized cleavage conditions that are compatible with the stability requirements of trifluoromethyl groups. Mild acidic conditions using trifluoroacetic acid have proven effective for cleaving fluorinated amines from solid supports without compromising their integrity [27] [29].
Automated solid-phase synthesis platforms have been developed to enable high-throughput synthesis of fluorinated amine libraries. These systems provide precise control over reaction conditions and enable the parallel synthesis of multiple compounds [28] [30].